molecular formula C21H19N3S2 B2624067 N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine CAS No. 478029-90-2

N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2624067
CAS No.: 478029-90-2
M. Wt: 377.52
InChI Key: GBAYOIGDXKIYBS-UHFFFAOYSA-N
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Description

N-allyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a benzothieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This is usually achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzothieno[3,2-d]pyrimidine intermediate.

    Allylation: The final step involves the allylation of the amine group using an allyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothieno[3,2-d]pyrimidine core or the sulfanyl group.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzothieno[3,2-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-2-(4-methylbenzyl)sulfanyl

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S2/c1-3-12-22-20-19-18(16-6-4-5-7-17(16)26-19)23-21(24-20)25-13-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAYOIGDXKIYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NCC=C)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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